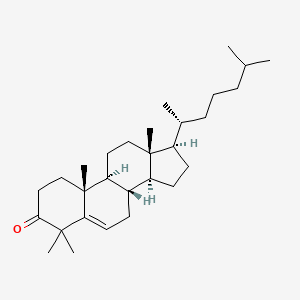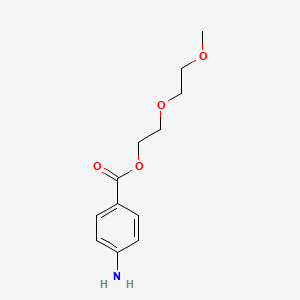
3,3'-Sulfonylbis(6-chlorobenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is an organic compound characterized by the presence of sulfonyl and sulfonamide functional groups It is known for its complex structure, which includes multiple aromatic rings and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) typically involves the reaction of 6-chlorobenzenesulfonamide with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine. The process generally proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of the 6-chlorobenzenesulfonamide to form the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfonamide groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Sulfonylbis(benzenesulfonamide)
- 3,3’-Sulfonylbis(4-chlorobenzenesulfonamide)
- 3,3’-Sulfonylbis(2-chlorobenzenesulfonamide)
Uniqueness
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1836-63-1 |
|---|---|
Molekularformel |
C12H10Cl2N2O6S3 |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
2-chloro-5-(4-chloro-3-sulfamoylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O6S3/c13-9-3-1-7(5-11(9)24(15,19)20)23(17,18)8-2-4-10(14)12(6-8)25(16,21)22/h1-6H,(H2,15,19,20)(H2,16,21,22) |
InChI-Schlüssel |
CIDDMEYPRIOHSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


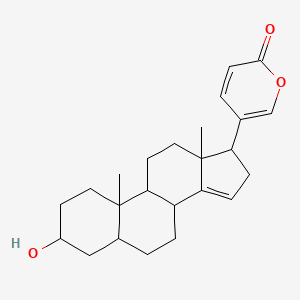
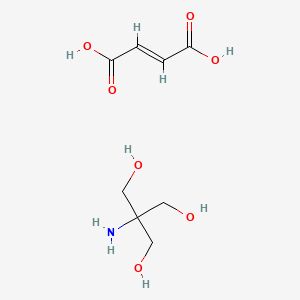
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
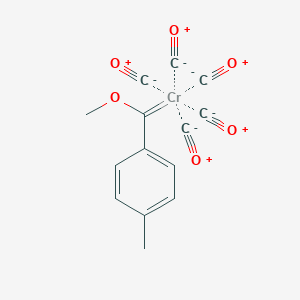
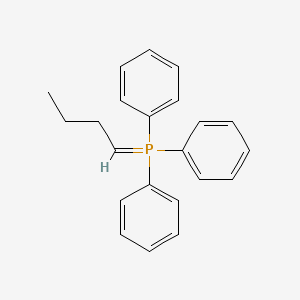
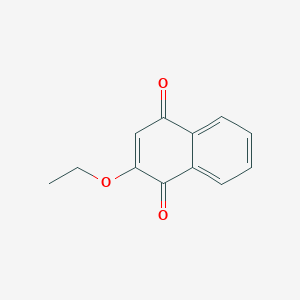
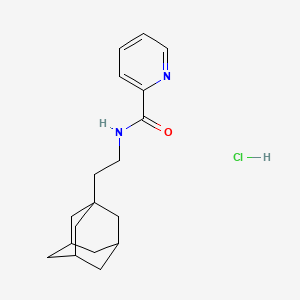
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
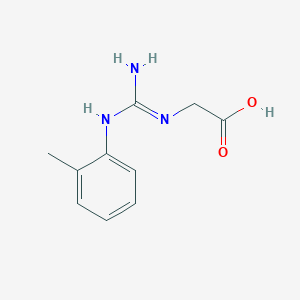
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
